molecular formula C24H18N2O9 B11153365 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B11153365
M. Wt: 478.4 g/mol
InChI Key: BRAAIXXZGJVBBE-UHFFFAOYSA-N
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Description

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the 2,4-dinitrophenoxy group: This step involves the nucleophilic aromatic substitution reaction of the chromen-4-one core with 2,4-dinitrophenol in the presence of a suitable base.

    Introduction of the 4-ethoxyphenoxy group: This can be done through a similar nucleophilic aromatic substitution reaction using 4-ethoxyphenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent is being explored.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug discovery and development.

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dinitrophenoxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
  • 7-(2,4-dinitrophenoxy)-3-(4-hydroxyphenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both 2,4-dinitrophenoxy and 4-ethoxyphenoxy groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18N2O9

Molecular Weight

478.4 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methylchromen-4-one

InChI

InChI=1S/C24H18N2O9/c1-3-32-16-5-7-17(8-6-16)35-24-14(2)33-22-13-18(9-10-19(22)23(24)27)34-21-11-4-15(25(28)29)12-20(21)26(30)31/h4-13H,3H2,1-2H3

InChI Key

BRAAIXXZGJVBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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